N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide is a complex organic compound that features a benzoxazole ring fused with a nitrofuran moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide typically involves the reaction of 3-chloro-4-methylaniline with 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one in the presence of acetic acid as a solvent . This method has proven to be efficient, yielding the desired compound with good purity and in significant quantities.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Oxidized derivatives of the nitrofuran moiety.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitrofuran moiety.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Mechanism of Action
The exact mechanism of action of N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as bacterial enzymes or receptors. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species that can damage bacterial cells .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide
Uniqueness
N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide is unique due to its combination of a benzoxazole ring and a nitrofuran moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C19H12ClN3O5 |
---|---|
Molecular Weight |
397.8 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C19H12ClN3O5/c1-10-2-3-11(8-13(10)20)19-22-14-9-12(4-5-15(14)28-19)21-18(24)16-6-7-17(27-16)23(25)26/h2-9H,1H3,(H,21,24) |
InChI Key |
ZTFWQEQSUDLAFK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-])Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.